Trinitrophloroglucinol

Description

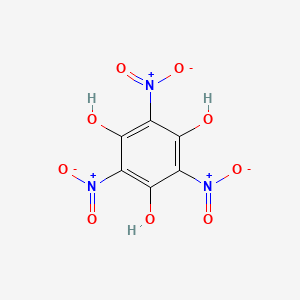

Structure

2D Structure

3D Structure

Properties

CAS No. |

4328-17-0 |

|---|---|

Molecular Formula |

C6H3N3O9 |

Molecular Weight |

261.1 g/mol |

IUPAC Name |

2,4,6-trinitrobenzene-1,3,5-triol |

InChI |

InChI=1S/C6H3N3O9/c10-4-1(7(13)14)5(11)3(9(17)18)6(12)2(4)8(15)16/h10-12H |

InChI Key |

WUCYBAXJJOWQFF-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=C(C(=C1O)[N+](=O)[O-])O)[N+](=O)[O-])O)[N+](=O)[O-] |

Canonical SMILES |

C1(=C(C(=C(C(=C1O)[N+](=O)[O-])O)[N+](=O)[O-])O)[N+](=O)[O-] |

Other CAS No. |

4328-17-0 |

Synonyms |

trinitrophloroglucinol |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation for Trinitrophloroglucinol

Established and Evolving Synthetic Routes to Trinitrophloroglucinol

The synthesis of this compound has been approached through several distinct routes, each with its own set of advantages and challenges. These methods can be broadly categorized into two main strategies: the nitration of phloroglucinol (B13840) and its alkoxy derivatives, and the conversion of nitroaromatic precursors like picric acid.

Nitration Strategies for Phloroglucinol and its Alkoxy Derivatives

The direct introduction of three nitro groups onto the phloroglucinol ring is a common and extensively studied method for the synthesis of this compound. This is facilitated by the highly activated nature of the phloroglucinol nucleus.

The traditional method for nitrating phloroglucinol involves the use of a mixed acid solution, typically a combination of nitric acid and sulfuric acid. google.com This approach leverages the strong electrophilic character of the nitronium ion (NO₂⁺) generated in the acidic medium. To control the highly exothermic reaction and prevent oxidation of the substrate, which can lead to product loss, the reaction temperature is carefully maintained at low levels, generally between 0°C and 10°C. google.com

A one-pot process has been developed where a mixture of nitric and sulfuric acid is slowly added to a solution of phloroglucinol in sulfuric acid. google.com It is crucial to use stoichiometric amounts of nitric acid to avoid oxidation of the product. google.com The this compound product precipitates from the reaction mixture and must be promptly isolated and washed to remove residual acid, which minimizes oxidative degradation. google.com Research has shown that while this method can be effective, scaling up can be problematic, with some attempts to increase the scale from small laboratory quantities proving unsuccessful in isolating the desired product. google.com

| Reactant | Nitrating Agent | Temperature | Yield | Reference |

| Phloroglucinol | Nitric Acid / Sulfuric Acid | 0-8 °C | Not specified | google.com |

| Phloroglucinol | Nitric Acid (sp. gravity 1.3) / Conc. H₂SO₄ | 0 °C | ~61% |

An alternative and often milder approach to mixed acid nitration involves the use of nitrate (B79036) salts in conjunction with a strong acid, typically sulfuric acid. google.comgoogle.com This method offers several advantages, including improved reaction control, reduced production of hazardous nitrogen oxide (NOx) gases, and the use of more stable and less hazardous starting materials compared to concentrated nitric acid. googleapis.com Various nitrate salts, such as sodium nitrate, potassium nitrate, and ammonium (B1175870) nitrate, have been successfully employed. google.comrsc.org

| Starting Material | Nitrating System | Temperature | Yield | Reference |

| Phloroglucinol Dihydrate | Ammonium Nitrate / Sulfuric Acid (94-98%) | <10 °C | ~90% | tandfonline.com |

| Phloroglucinol | Potassium Nitrate / Sulfuric Acid | Room Temperature | 93% | google.comosti.gov |

| Phloroglucinol | Sodium Nitrate or Potassium Nitrate / Sulfuric Acid | Not specified | Good | rsc.org |

| Phloroglucinol Methoxy (B1213986) Derivatives | Nitrate Salt / Sulfuric Acid | ~25 °C | Not specified | google.com |

Conventional Mixed Acid Nitration Protocols

Conversion Pathways from Nitroaromatic Precursors

An alternative strategy for synthesizing this compound involves the chemical modification of other readily available nitroaromatic compounds. This approach can be economically advantageous, particularly when utilizing surplus energetic materials.

A significant pathway for the synthesis of this compound involves the conversion of picric acid (2,4,6-trinitrophenol). google.comscielo.br This process is a multi-step transformation that begins with the amination of picric acid to form diaminopicric acid. google.com This intermediate is then hydrolyzed under basic conditions. The treatment of diaminopicric acid with an aqueous base, such as sodium hydroxide (B78521), followed by acidification, yields this compound. google.com An 84% yield for the conversion of diaminopicric acid to this compound has been reported. google.com This method allows for the production of this compound from less expensive picric acid rather than the more costly phloroglucinol. google.com

The key step in converting picric acid to this compound is the initial amination, which is achieved through a process known as Vicarious Nucleophilic Substitution (VNS) of hydrogen. google.comscielo.br VNS is a type of nucleophilic aromatic substitution where a nucleophile replaces a hydrogen atom on an electron-deficient aromatic ring, such as a nitroarene. organic-chemistry.orgwikipedia.org This reaction is distinct from classical SNAr reactions, which involve the displacement of a leaving group like a halide. wikipedia.org

In the context of this compound synthesis, picric acid undergoes direct amination via VNS to produce diaminopicric acid. google.comjustia.com This reaction typically employs an aminating agent in the presence of a strong base. For instance, picric acid can be reacted with 4-amino-1,2,4-triazole (B31798) (ATA) and sodium methoxide (B1231860) in a solvent mixture like DMSO and toluene (B28343) to yield diaminopicric acid. google.com More active VNS reagents, such as 1,1,1-trimethylhydrazinium (B8733633) chloride, have been shown to improve the yield of diaminopicric acid from picric acid to as high as 91%. google.com The resulting diaminopicric acid is then hydrolyzed to this compound as previously described. google.com It is also possible to convert picric acid to this compound in a one-pot reaction without isolating the diaminopicric acid intermediate, achieving a yield of 67%. google.com

| VNS Reagent | Base | Solvent System | Intermediate Product | Yield (DAP) | Final Product | Yield (TNP) | Reference |

| 4-amino-1,2,4-triazole (ATA) | Sodium Methoxide | DMSO / Toluene / Methanol (B129727) | Diaminopicric Acid (DAP) | 68% | This compound (TNP) | 84% (from isolated DAP) | google.com |

| 1,1,1-trimethylhydrazinium chloride | Sodium Methoxide | Not specified | Diaminopicric Acid (DAP) | 91% | This compound (TNP) | Not specified | google.com |

| 4-amino-1,2,4-triazole (ATA) | Sodium Methoxide | DMSO / Toluene / Methanol | Not Isolated | Not Applicable | This compound (TNP) | 67% (one-pot) | google.com |

Transformation of Picric Acid and its Salts

Mechanistic Investigations of this compound Formation Reactions

The synthesis of 2,4,6-trinitrophloroglucinol (TNPG) is most commonly achieved through the direct nitration of phloroglucinol. This process, while effective, involves highly exothermic reactions and the formation of potentially hazardous intermediates. lookchem.comamazonaws.com Mechanistic studies are crucial for understanding and controlling these reactions to ensure safety and efficiency.

The direct nitration typically involves treating phloroglucinol with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. google.com The reaction proceeds via electrophilic aromatic substitution, where the highly activated phloroglucinol ring is sequentially nitrated. The temperature of the reaction is a critical parameter and must be carefully controlled, often kept between 0-8°C, to manage the strong exothermicity and prevent runaway reactions. amazonaws.comgoogle.com

An alternative to mixed acid is the use of an inorganic nitrate salt, such as ammonium nitrate, in concentrated sulfuric acid. google.comtandfonline.com This method has been shown to produce excellent yields, around 90%, for phloroglucinol and its derivatives. tandfonline.com Another approach involves a two-step process of nitrosation followed by oxidation with nitric acid to yield TNPG. google.comdtic.mil However, methods involving the nitrolysis of trinitrosophloroglucinol have been noted as being particularly hazardous. amazonaws.comgoogle.com

Reaction Kinetics and Thermodynamic Profiling of Synthesis Pathways

The nitration of phloroglucinol is a rapid and highly exothermic process. lookchem.comamazonaws.com Detailed kinetic and thermodynamic data in open literature is sparse, but studies on related nitration reactions and the thermal behavior of TNPG provide insight. The reaction rate is significantly influenced by temperature, the concentration of the nitrating agent, and the reaction medium. researchgate.netresearchgate.net

Differential scanning calorimetry (DSC) analysis of TNPG shows a decomposition temperature of approximately 200°C, significantly higher than its nitroso-analogue, trinitrosophloroglucinol, which decomposes around 100°C. amazonaws.com This indicates the relative thermal stability of the final product compared to potential intermediates. The enthalpy of dissolution for TNPG in water has been measured, and kinetic formulas for its dissolution have been derived, which are important parameters for process design and safety analysis. researchgate.net

Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the reaction mechanisms and thermodynamics of related phenolic compounds. worldscientific.com These computational methods help in understanding parameters like bond dissociation enthalpy and ionization energy, suggesting that for many phenolic compounds, the hydrogen atom transfer (HAT) mechanism is thermodynamically preferred in radical scavenging reactions, which can be analogous to understanding reactivity in synthesis. worldscientific.com

The table below summarizes key thermodynamic and safety-related data for this compound.

| Property | Value | Notes |

| Decomposition Temperature | ~200 °C | Determined by DSC analysis. amazonaws.com |

| Impact Sensitivity | 25.8 cm | Comparable to RDX. aip.org |

| Friction Sensitivity | > 360 N | Considered negligible. aip.org |

| Spark Sensitivity | 0.125 J | Indicates sensitivity to electrostatic discharge. aip.org |

Intermediates Identification and Stereochemical Considerations

The formation of TNPG from phloroglucinol proceeds through mono- and di-nitrated intermediates. The initial nitration of phloroglucinol is rapid due to the strong activating effect of the three hydroxyl groups. Subsequent nitration steps become progressively more difficult due to the deactivating effect of the introduced nitro groups. A Russian patent described a two-step nitration process that first isolates mononitrophloroglucinol before proceeding to the trinitrated product. google.com

In the synthesis of 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) from picric acid, diaminopicric acid is formed as an intermediate, which is then converted to TNPG upon heating in an aqueous base and subsequent acidification. google.comredalyc.org This highlights that substituted phenols can serve as precursors, and their reaction pathways involve distinct intermediates.

Stereochemical considerations for the synthesis of TNPG itself are minimal, as the starting material (phloroglucinol) and the final product are planar aromatic molecules. The primary focus of mechanistic studies is on the regioselectivity of the nitration and the stability of the reaction intermediates. The formation of the trinitro-substituted product is highly favored due to the symmetrical activation of the 2, 4, and 6 positions by the hydroxyl groups at the 1, 3, and 5 positions.

Green Chemistry Principles and Sustainable Synthetic Advancements

In line with the principles of green chemistry, modern synthetic approaches for TNPG aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. purkh.comacs.org This is particularly relevant for nitration reactions, which traditionally use large excesses of strong acids and produce significant toxic waste streams. dtic.milpurkh.com

Solvent Selection and Waste Minimization Strategies

Waste minimization is a significant challenge. For instance, in the subsequent conversion of TNPG to 1,3,5-triethoxy-2,4,6-trinitrobenzene (a TATB precursor), the etherification step can generate large volumes of flammable organic solvent waste. dtic.mil Strategies to mitigate this include recycling solvents and developing solvent-free or aqueous-based reaction conditions where possible. purkh.comgoogle.com The use of water as a solvent is often preferred in green chemistry, and while TNPG is soluble in water, the nitration step itself is typically not performed in aqueous media due to the nature of the reagents. aip.org

The table below provides a comparison of traditional and greener solvent approaches in nitration chemistry.

| Approach | Solvent System | Advantages | Disadvantages |

| Traditional | Concentrated H₂SO₄ and HNO₃ | High reactivity, effective for full nitration. | Highly corrosive, large acid waste streams, safety hazards. google.com |

| Greener Alternative | Inorganic Nitrate Salt in H₂SO₄ | Milder conditions, potentially less acid waste. google.comtandfonline.com | Still requires strong acid. |

| Flow Chemistry | H₂SO₄/Ammonium Nitrate in Capillary Reactor | Excellent heat and mass transfer, improved safety, reduced waste. lookchem.comresearchgate.net | Requires specialized equipment. |

| Solvent-Free | Mechanochemical Grinding | Reduces solvent waste, can increase reaction rates. mdpi.com | Not yet demonstrated for TNPG synthesis. |

Catalytic Approaches and Process Intensification in this compound Production

Process intensification, particularly through the use of continuous flow reactors, represents a significant advancement in the sustainable production of TNPG. lookchem.com Flow chemistry offers superior control over reaction parameters such as temperature and mixing, which is critical for managing highly exothermic nitration reactions. lookchem.comresearchgate.net The high surface-to-volume ratio in microreactors or capillary tubing allows for efficient heat dissipation, preventing thermal runaways and improving the safety profile of the synthesis. lookchem.comresearchgate.net

One developed continuous-flow process for a sequential nitration/reduction protocol uses a combination of ammonium nitrate and sulfuric acid for the initial nitration of phloroglucinol. lookchem.com In this setup, the precipitation of the TNPG product, which could clog the reactor, was prevented by using an ultrasound bath. lookchem.comacs.org This approach also allows for the direct coupling of the nitration step with a subsequent reaction, such as hydrogenation, avoiding the isolation of the potentially explosive TNPG intermediate. lookchem.comresearchgate.net

Catalytic approaches are also a cornerstone of green chemistry. purkh.com While the direct nitration of phloroglucinol is typically acid-catalyzed, research into solid acid catalysts or other heterogeneous catalysts could reduce the amount of corrosive liquid waste. For example, zeolite beta catalysts have been explored for the nitration of other aromatic compounds. google.com Such catalytic systems, combined with process intensification techniques, pave the way for safer, more efficient, and more sustainable manufacturing of this compound.

Advanced Spectroscopic and Structural Elucidation of Trinitrophloroglucinol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. For Trinitrophloroglucinol, NMR provides critical insights into its proton and carbon framework, aids in the unambiguous assignment of signals, and allows for quantitative analysis of its purity.

One-dimensional ¹H and ¹³C NMR are the foundational techniques for the structural analysis of this compound. Due to the molecule's symmetrical nature, its NMR spectra are relatively simple, yet informative.

In ¹H NMR spectroscopy, the key signals are those from the hydroxyl protons. In a study using acetone-d₆ as the solvent, the hydroxyl protons of this compound were observed to resonate at a chemical shift of δ 9.5 ppm. The significant downfield shift of these protons is indicative of strong intramolecular hydrogen bonding between the hydroxyl groups and the adjacent nitro groups. This interaction deshields the protons, causing them to resonate at a lower field. chemistrysteps.comlibretexts.org

The ¹³C NMR spectrum provides information about the carbon skeleton. For this compound, the spectrum displays two distinct singlets at approximately δ 152 and δ 122 ppm. The signal at δ 152 ppm is assigned to the three equivalent carbons bearing the hydroxyl groups (C-OH), while the signal at δ 122 ppm corresponds to the three equivalent carbons bonded to the nitro groups (C-NO₂). The chemical shifts are influenced by the strong electron-withdrawing effect of the nitro groups and the electron-donating effect of the hydroxyl groups.

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Solvent | Reference |

| ¹H | 9.5 | Singlet | -OH | Acetone-d₆ | |

| ¹³C | 152 | Singlet | C-OH | Acetone-d₆ | |

| ¹³C | 122 | Singlet | C-NO₂ | Acetone-d₆ |

While 1D NMR provides fundamental data, 2D NMR techniques are employed to resolve complex structural problems and unambiguously assign resonances, particularly for derivatives of this compound or when analyzing mixtures. researchgate.netlibretexts.org

COSY (Correlation Spectroscopy): This homonuclear technique identifies proton-proton (¹H-¹H) coupling networks. libretexts.orgyoutube.com For a derivative of this compound with a less symmetrical structure, COSY would reveal which protons are spatially close enough to couple through bonds, typically over two to three bonds.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs. mdpi.com For this compound derivatives, an HSQC spectrum would show a cross-peak connecting the signal of each proton to the signal of the carbon it is attached to, confirming the C-H connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is exceptionally powerful for piecing together molecular fragments by showing correlations between protons and non-protonated carbons, which would be crucial for confirming the placement of the nitro and hydroxyl groups on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net This is particularly useful for determining stereochemistry and conformation in solution. For this compound, NOESY could further confirm the intramolecular hydrogen bonding by showing spatial proximity between the hydroxyl protons and the nitro groups.

These advanced 2D NMR methods are essential for the complete structural elucidation of more complex derivatives and for verifying assignments made from 1D spectra. weizmann.ac.il

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of chemical substances, including this compound, without the need for an identical reference standard of the analyte. ox.ac.ukjeol.com The principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal. nih.gov

To perform a qNMR analysis, a precisely weighed amount of the this compound sample is dissolved in an appropriate deuterated solvent along with a precisely weighed amount of a certified internal standard. ox.ac.uk The internal standard must be a stable compound with at least one resonance signal that is sharp, well-separated from any signals from the analyte or impurities, and located in a clear region of the spectrum. nih.gov For instance, phloroglucinol (B13840) itself has been used as an internal standard in qNMR studies. nih.gov

By comparing the integral of a specific, well-resolved proton signal of this compound (e.g., the hydroxyl protons) with the integral of a known signal from the internal standard, the absolute purity of the this compound sample can be calculated with high accuracy and precision. ox.ac.uknih.gov Critical to obtaining accurate results is the optimization of experimental parameters, such as ensuring a sufficiently long relaxation delay (D1) to allow for complete spin relaxation between scans. ox.ac.uk

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and serves as a unique "molecular fingerprint."

FTIR spectroscopy is a cornerstone technique for identifying the functional groups in this compound. The spectrum is characterized by several key absorption bands. researchgate.net

One of the most notable features is the region corresponding to the hydroxyl (-OH) stretching vibrations. Due to strong intramolecular hydrogen bonding with the nitro groups, the -OH absorption is often observed as a broad band. However, some studies also report sharp peaks around 3649 and 3580 cm⁻¹ for non-hydrogen-bonded O-H stretches and a broad peak near 3140 cm⁻¹ for the hydrogen-bonded moieties. aip.org Another study notes a broad strong band at 3000 cm⁻¹. google.com

The presence of the nitro (-NO₂) groups is confirmed by strong, characteristic absorption bands. The asymmetric stretching vibrations typically appear around 1531-1533 cm⁻¹, while the symmetric stretching vibrations are found near 1359 cm⁻¹. aip.org

Stretching vibrations of the aromatic carbon-carbon double bonds (-C=C-) are observed in the region of 1637-1585 cm⁻¹. Other significant bands include C-O-H bending at 1425 cm⁻¹ and C-C-O out-of-plane absorption at 1321 cm⁻¹.

Table 2: Selected FTIR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3649, 3580 | O-H stretch (non-H-bonded) | aip.org |

| ~3140 | O-H stretch (H-bonded) | aip.org |

| 3000 | O-H stretch (broad, strong) | google.com |

| 1637, 1634, 1625 | Aromatic C=C stretch | aip.orggoogle.com |

| 1585, 1575 | Aromatic C=C stretch | google.com |

| 1533, 1531, 1515 | Asymmetric NO₂ stretch | aip.orggoogle.com |

| 1359, 1345 | Symmetric NO₂ stretch | google.com |

| 1425 | C-O-H bending | |

| 1321, 1310 | C-C-O out-of-plane / Asymmetric NO₂ stretch | aip.orggoogle.com |

Raman spectroscopy is a complementary vibrational technique that provides information on molecular vibrations, particularly those involving symmetric bonds and non-polar functional groups that may be weak or absent in an FTIR spectrum. wallonie.be It is a non-destructive technique that can offer a unique molecular fingerprint for compound identification. nih.gov

While specific Raman spectra for this compound are not extensively detailed in the cited literature, the technique would be highly valuable for its characterization. For phenolic compounds, Raman scattering intensities in the 1600-1700 cm⁻¹ and 1300-1400 cm⁻¹ regions are often used to differentiate between classes of compounds. wallonie.be For this compound, Raman spectroscopy would be expected to provide strong signals for the symmetric stretching vibrations of the nitro groups and the breathing modes of the aromatic ring, which are often strong in Raman spectra. This complementary data would enhance the confidence in structural assignments and provide a more complete vibrational profile of the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy Studies

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides critical information regarding the molecular weight and structural features of a compound. In the case of this compound, both high-resolution and tandem mass spectrometry are invaluable for its definitive identification and characterization.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass.

For this compound (C₆H₃N₃O₉), the exact mass can be calculated based on the most abundant isotopes of its constituent atoms. The ability to obtain an experimental mass that closely matches the theoretical mass provides unambiguous confirmation of the molecular formula. nih.gov Techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) are particularly useful for analyzing energetic materials. dtic.mil

Table 1: HRMS Data for this compound (C₆H₃N₃O₉)

| Parameter | Value |

| Molecular Formula | C₆H₃N₃O₉ |

| Theoretical Exact Mass | 260.98692 Da |

| Nominal Mass | 261 Da |

| Common Adducts in Positive Mode | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |

| Common Adducts in Negative Mode | [M-H]⁻ |

This table presents theoretical data for this compound based on its chemical formula. The exact experimental values would be determined in a laboratory setting.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structural characteristics of a molecule by inducing fragmentation and analyzing the resulting fragment ions. In an MS/MS experiment, the molecular ion (or a specific precursor ion) of this compound is selected and then subjected to collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, providing a fragmentation pattern that acts as a structural fingerprint.

The fragmentation of this compound is expected to proceed through characteristic pathways dictated by its functional groups: the hydroxyl (-OH) and nitro (-NO₂) groups on the aromatic ring. Common fragmentation mechanisms for nitroaromatic compounds include the loss of neutral species such as NO, NO₂, and H₂O. The fragmentation patterns are crucial for distinguishing isomers and identifying related derivatives. libretexts.orgwhitman.edu While specific MS/MS studies on this compound are not widely published, the fragmentation pathways can be predicted based on the known behavior of similar phenolic and nitro-substituted compounds. nih.govajgreenchem.com

Table 2: Predicted MS/MS Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| [M-H]⁻ (260.0) | [M-H-NO₂]⁻ | NO₂ (46 Da) |

| [M-H]⁻ (260.0) | [M-H-H₂O]⁻ | H₂O (18 Da) |

| [M-H]⁻ (260.0) | [M-H-NO]⁻ | NO (30 Da) |

| [M-H-NO₂]⁻ | [M-H-2NO₂]⁻ | NO₂ (46 Da) |

This table outlines plausible fragmentation pathways for this compound based on general principles of mass spectrometry for nitroaromatic compounds.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the properties of energetic materials like this compound.

Single-Crystal X-ray Diffraction for Atomic Connectivity and Conformation

Single-crystal X-ray diffraction (SC-XRD) analysis provides an unambiguous determination of the molecular structure. rigaku.comhzdr.de By irradiating a single crystal of the compound with an X-ray beam, a diffraction pattern is generated that can be mathematically analyzed to produce a detailed three-dimensional model of the atomic arrangement. uol.demdpi.com Studies on salts of this compound, such as those with melamine (B1676169) or 4-amino-1,2,4-triazole (B31798), have utilized SC-XRD to confirm their structures, packing, and the various interactions within the crystal lattice. researchgate.netresearchgate.net This technique reveals the precise connectivity of atoms, the conformation of the molecule, and details of hydrogen bonding and π–π stacking interactions, which significantly influence the stability and sensitivity of the energetic material.

Table 3: Representative Crystallographic Data for a this compound Derivative

| Parameter | Example: (ATZ)(TNPG) Salt |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (Formula units/cell) | Value |

This table is based on data reported for the energetic salt of this compound (TNPG) with 4-amino-1,2,4-triazole (ATZ). researchgate.net Specific numerical values for cell parameters would be found in the detailed crystallographic information file.

Powder X-ray Diffraction (PXRD) for Phase Identification and Polymorphic Analysis

Powder X-ray diffraction (PXRD) is a technique used to analyze polycrystalline materials, such as fine powders. creative-biostructure.com It is particularly useful for phase identification, quality control, and the analysis of polymorphism—the ability of a compound to exist in more than one crystal structure. dectris.com The PXRD pattern is a fingerprint of the crystalline solid. For this compound and its derivatives, PXRD can be used to confirm the formation of a new crystalline phase, such as a salt or co-crystal, by comparing the diffraction pattern of the product to those of the starting materials. aip.org Furthermore, different polymorphs of an energetic material can exhibit significantly different physical properties, including stability and sensitivity, making PXRD a crucial tool in their characterization. researchgate.netmdpi.com

Table 4: Comparison of PXRD Reflections for TNPG and a Derivative

| 2θ Angle (°) - TNPG | 2θ Angle (°) - TNPG-Melamine Salt |

| 3.59 | 3.25 |

| Additional Peaks | New and Shifted Peaks |

This table illustrates how PXRD can distinguish between a parent compound and its derivative, based on data from a study on a TNPG-melamine salt. aip.org The presence of new and shifted peaks in the salt's pattern confirms the formation of a new crystalline structure.

Complementary Analytical Techniques for Comprehensive Elucidation

While mass spectrometry and X-ray diffraction provide core structural information, a comprehensive understanding of this compound requires the use of complementary analytical techniques. fluidimaging.comunime.itamericanpharmaceuticalreview.com These methods probe different aspects of the molecule's structure and properties, and their combined use is essential for full characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR spectra would show characteristic absorption bands for the O-H (hydroxyl), N-O (nitro), and C=C (aromatic ring) bonds, confirming its chemical identity. aip.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While the symmetry of this compound might simplify its ¹H NMR spectrum, ¹³C NMR would provide distinct signals for the different carbon environments within the molecule. NMR is also used to characterize derivatives and confirm reaction outcomes. aip.orgrsc.org

Thermal Analysis (DSC/TGA) : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal stability of this compound. DSC measures heat flow associated with thermal transitions like melting and decomposition, while TGA measures changes in mass as a function of temperature. These techniques are critical for assessing the energetic properties and decomposition behavior of the compound and its derivatives. researchgate.netaip.org

The integrated application of these techniques provides a complete picture of the molecular and solid-state structure, as well as the chemical and thermal properties of this compound and its derivatives. osti.govresearchgate.net

Elemental Microanalysis for Stoichiometric Confirmation

Elemental microanalysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample of a chemical compound. elementalmicroanalysis.com This destructive method involves the complete combustion of a small, precisely weighed sample under controlled conditions. The resulting combustion gases, such as carbon dioxide, water vapor, and nitrogen gas, are then separated and quantified to provide the elemental composition. elementalmicroanalysis.com This experimental data is then compared against the theoretical values calculated from the compound's proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's stoichiometry and the absence of significant impurities. elementalmicroanalysis.com

In the case of 2,4,6-trinitrophloroglucinol, research has shown that the compound often crystallizes with one molecule of water, forming a monohydrate (C₆H₃N₃O₉ · H₂O). This is a critical consideration when calculating the theoretical elemental percentages.

Research Findings:

Studies have reported the synthesis of 2,4,6-trinitrophloroglucinol, which was subsequently characterized by elemental analysis. The experimental results for Carbon (C), Hydrogen (H), and Nitrogen (N) were found to be C: 25.67%, H: 1.71%, and N: 14.86%. These values are in close agreement with the theoretical percentages calculated for the monohydrated form of this compound, confirming its elemental composition. The analysis of various potassium salts of this compound also confirmed that these derivatives exist as hydrates. researchgate.netnih.gov

Below is a comparison of the theoretical and experimental elemental analysis data for this compound Monohydrate.

Interactive Table: Elemental Analysis of this compound Monohydrate (C₆H₃N₃O₉ · H₂O)

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 26.00 | 25.67 |

| Hydrogen (H) | 1.82 | 1.71 |

| Nitrogen (N) | 15.16 | 14.86 |

| Oxygen (O) | 57.02 | Not Reported |

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Isolation

Chromatographic techniques are powerful tools for separating, identifying, and quantifying the components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly valuable for assessing the purity of synthesized compounds like this compound.

High-Performance Liquid Chromatography (HPLC):

HPLC is a widely used technique for the purity assessment of non-volatile and thermally sensitive compounds, making it well-suited for analyzing nitroaromatics. researchgate.net The method separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase. cabidigitallibrary.org

Research Findings: In the synthesis of this compound and its derivatives, HPLC is a standard method for monitoring reaction progress and confirming the purity of the final product. google.com For instance, during the production of 1,3,5-triethoxy-2,4,6-trinitrobenzene (TETNB) from TNPG, aliquots are taken from the reaction mixture and analyzed by HPLC to check for completion. google.com A typical setup for analyzing phenolic or nitroaromatic compounds involves a reverse-phase C18 column, which separates compounds based on their hydrophobicity. researchgate.netcabidigitallibrary.org The mobile phase often consists of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous solution, sometimes with a weak acid. cabidigitallibrary.org The separated components are then detected by a UV-Vis detector at a specific wavelength where the analyte absorbs strongly. cabidigitallibrary.org The purity of the sample is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram.

Interactive Table: Typical HPLC Parameters for Nitroaromatic Compound Analysis

| Parameter | Description | Typical Value/Condition |

| Column | Stationary phase used for separation. | Reverse-phase C18 researchgate.net |

| Mobile Phase | Solvent that carries the sample through the column. | Methanol/Water or Acetonitrile/Water mixture cabidigitallibrary.orgeuropeanreview.org |

| Flow Rate | The speed at which the mobile phase moves. | 0.5 - 2.0 mL/min researchgate.neteuropeanreview.org |

| Detector | Device used to see the separated components. | UV-Vis Diode Array Detector (DAD) cabidigitallibrary.org |

| Injection Volume | The amount of sample introduced into the system. | 5 - 10 µL europeanreview.orgnih.gov |

Gas Chromatography (GC):

Gas chromatography separates volatile compounds in a gaseous mobile phase. uri.edu Direct analysis of this compound by GC is challenging due to its low volatility and potential for thermal decomposition at the high temperatures required for vaporization. uri.edu Compounds with active hydrogen atoms, such as the hydroxyl (-OH) groups in TNPG, can interact with the GC column, leading to poor peak shape and inaccurate results. weber.hu

Research Findings: To overcome these limitations, a process called derivatization is often employed. semanticscholar.orglawdata.com.tw Derivatization involves chemically modifying the analyte to make it more volatile and thermally stable. weber.hu For compounds with hydroxyl groups like TNPG, common derivatization techniques include alkylation (e.g., esterification) or silylation, which replaces the active hydrogen with a less reactive group. weber.hulawdata.com.tw For example, analysis of related phloroglucinol derivatives has been successfully performed using GC after derivatization. dtic.mil Once derivatized, the sample can be injected into the GC, where it is vaporized and separated on a capillary column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and identification. uri.edu The purity is then assessed by comparing the peak area of the derivatized TNPG to other components in the sample. uri.edu

Theoretical and Computational Investigations of Trinitrophloroglucinol

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical methods are fundamental in elucidating the electronic properties of molecules like TNPG. These studies provide insights into molecular stability, reactivity, and the nature of chemical bonds.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. damascusuniversity.edu.symdpi.com DFT calculations, such as those using the B3LYP functional, are employed to determine the geometries, electronic properties, and vibrational frequencies of TNPG. damascusuniversity.edu.sy These calculations are crucial for understanding the molecule's stability and reactivity. The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key parameter obtained from DFT, indicating the chemical reactivity and kinetic stability of the molecule. mdpi.com For energetic materials, a larger HOMO-LUMO gap generally suggests lower sensitivity and higher stability.

Theoretical studies have utilized DFT to explore the properties of TNPG and its derivatives. For instance, the molecular structures of nitrophenols, including TNPG, and their salts have been investigated at the B3PW91/6-31G(d,p) level of theory. rsc.org These calculations are instrumental in predicting the gas-phase heats of formation through isodesmic reactions. rsc.org The electronic structure and geometry of TNPG have also been analyzed using various DFT methods. researchgate.net

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for electronic structure analysis. nih.govuol.de These methods are computationally more demanding but provide a more rigorous description of the electronic wave function and energies. High-level ab initio calculations, such as multireference configuration interaction (MRCI), are particularly important for studying the ground and excited electronic states of complex molecules like TNPG and its metal complexes. mdpi.comrsc.org While specific high-level ab initio studies focused solely on TNPG are not extensively detailed in the provided results, the principles of these methods are applied to similar complex molecules to obtain reliable data on bond energies and electronic states. mdpi.com

Density Functional Theory (DFT) Calculations for Molecular Orbitals and Reactivity Prediction

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational landscape and dynamic behavior of molecules. nih.govmun.caplos.org MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes, stability, and interactions with other molecules. mdpi.com For a molecule like TNPG, MD simulations can explore its flexibility, potential intramolecular hydrogen bonding patterns, and how it interacts with other components in a formulation, such as in co-crystals. aip.org These simulations can reveal the most probable conformations and the energy barriers between them, which can influence the physical and chemical properties of the material. nih.gov

Thermochemical Property Predictions and Energetic Performance Modeling

Computational methods are extensively used to predict the thermochemical properties and energetic performance of materials like TNPG, providing crucial data for safety and application assessments.

The standard enthalpy of formation (ΔH°f) is a critical parameter for predicting the energy release of an explosive. libretexts.orgwikipedia.orglibretexts.org Computational methods, particularly those based on DFT, are used to calculate the gas-phase heats of formation of TNPG and related compounds through isodesmic reactions. rsc.org The solid-state heat of formation can then be estimated using approaches like the Politzer approach, which incorporates the heat of sublimation. rsc.org The heat of formation is a fundamental input for thermochemical codes used to predict detonation parameters. publications.gc.cayoutube.comyoutube.com For example, the heat of formation for phloroglucinol (B13840) is noted to be significantly reduced by the presence of hydroxyl groups. rsc.org

Table 1: Calculated and Experimental Energetic Properties of Trinitrophloroglucinol (TNPG)

| Property | Value | Method/Reference |

| Heat of Formation (solid) | -452 kJ/mol | Experimental rsc.org |

| Density | 1.94-1.99 g/cm³ | Predicted (for derivatives) researchgate.net |

| Detonation Velocity (VOD) | Estimated | Experimental researchgate.net |

| Detonation Pressure | Estimated | Experimental researchgate.net |

Software packages like EXPLO-5, EXTEC, and LOTUSES are used to predict the detonation properties of energetic materials based on their chemical composition and structure. researchgate.netnih.gov These programs can calculate key performance indicators such as detonation velocity (VOD), detonation pressure, and heat of detonation. researchgate.netnih.gov Theoretical studies have been conducted on new energetic materials derived from the anion of TNPG, predicting their detonation properties. nih.govresearchgate.net These computational assessments indicate that certain derivatives of TNPG could have detonation velocities and pressures comparable to or even exceeding those of well-known explosives like RDX. researchgate.netnih.gov The prediction of these parameters is vital for designing new energetic materials with tailored performance. mst.edu

Table 2: Predicted Detonation Properties of Energetic Materials

| Compound | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference |

| TNPG Derivative (Compound 8) | 8918 | - | researchgate.net |

| RDX (benchmark) | ~8750 | ~34 | researchgate.netnih.gov |

| HMX (benchmark) | ~9100 | ~39 | researchgate.net |

| TNT (benchmark) | ~6900 | ~19 | nih.gov |

Note: The values for TNPG derivatives and benchmarks are taken from computational studies and may vary based on the calculation method.

Calculation of Heats of Formation and Reaction Enthalpies

Computational Spectroscopy: In Silico Prediction and Interpretation of Spectroscopic Data

Computational spectroscopy, a field that uses theoretical models to predict and interpret spectroscopic data, has been instrumental in understanding the properties of this compound (TNPG). Density Functional Theory (DFT) is a prominent method used for these in silico analyses. wikipedia.orgnih.gov By applying DFT methods, such as B3LYP with a 6-31G Pople basis set, researchers can calculate the optimal molecular geometries and predict various spectral properties, including infrared (IR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectra. aphrc.org

These computational approaches have been successfully used to correlate theoretical and experimental spectral data, confirming the effectiveness of methods like DFT/B3LYP in predicting the spectroscopic properties of nitrated aromatic compounds. aphrc.orgdamascusuniversity.edu.sy For instance, studies on 2,4,6-trinitrophenylbenzoate derivatives, which share structural similarities with TNPG, have shown a strong correlation between predicted and experimental spectra. aphrc.org This provides confidence in the use of computational spectroscopy to understand the complex vibrational modes and electronic transitions within the this compound molecule.

Furthermore, computational models can differentiate between similar energetic materials based on their predicted spectra. For example, machine learning models have been trained on molecular descriptors, such as the spatial distribution of nitro groups, to distinguish between the spectra of different nitroaromatic compounds.

Table 1: Predicted Spectroscopic Data for this compound Derivatives

| Spectroscopic Technique | Predicted Property | Computational Method | Reference |

|---|---|---|---|

| Infrared (IR) | Vibrational Frequencies | DFT/B3LYP/6-31G | aphrc.org |

| Ultraviolet (UV) | Electronic Transitions | TD-DFT | nih.gov |

This table is illustrative and based on general findings in computational spectroscopy of nitroaromatic compounds. Specific predicted values for this compound would require dedicated calculations.

Investigation of Tautomeric Equilibria and Proton Transfer Dynamics

Tautomerism, the interconversion of structural isomers, is a key consideration in understanding the reactivity and stability of this compound. As a phenol, TNPG exists in equilibrium with its keto tautomers. wikipedia.org While the enol form is generally more stable, the presence of strong electron-withdrawing nitro groups can influence this equilibrium. Computational studies have shown that hydrogen bonding can shift the tautomeric equilibrium towards the less stable keto form. researchgate.net

Quantum-chemical computations have been employed to investigate the tautomeric equilibrium of related Schiff bases, demonstrating that intermolecular interactions can stabilize metastable keto tautomers. researchgate.net This is particularly relevant in the solid state, where crystal packing forces and hydrogen bonding networks play a significant role.

Proton transfer is a fundamental process that governs the acid-base chemistry and reactivity of this compound. As a triprotic acid, TNPG can undergo sequential deprotonation. researchgate.net The dynamics of these proton transfer events are crucial for understanding its behavior in different chemical environments.

Theoretical studies have explored proton transfer in similar systems, often employing methods like Born-Oppenheimer molecular dynamics (BOMD) to simulate the process at an atomic level. rsc.org These simulations can reveal the pathways and energy barriers associated with proton transfer, providing insights into the reaction mechanisms. For instance, studies on protonated water clusters have identified the characteristic vibrational frequencies associated with the transferring proton. rsc.org While direct BOMD simulations on TNPG are not widely reported in the provided context, the methodologies are well-established for studying proton transfer dynamics in complex systems. nih.govnih.gov

The interplay between tautomerism and proton transfer is particularly important in the formation of salts and co-crystals of TNPG. The stoichiometry and structure of these salts can be influenced by the solvent used for crystallization, which in turn affects the hydrogen-bonding network and the stabilization of different tautomeric and protonation states. researchgate.net

Table 2: Key Computational Parameters for this compound Studies

| Parameter | Significance | Typical Computational Approach | Reference |

|---|---|---|---|

| Tautomeric Energy Difference | Relative stability of enol and keto forms | DFT, Ab initio calculations | researchgate.net |

| Proton Affinity | Ease of protonation/deprotonation | DFT, G2/G3 theory | damascusuniversity.edu.sy |

| pKa | Acid dissociation constant | PCM-DFT, SMD | researchgate.net |

| Hydrogen Bond Strength | Stability of intermolecular interactions | AIM, NBO analysis | researchgate.netresearchgate.net |

This table provides a general overview of computational parameters and methods relevant to the study of tautomerism and proton transfer.

Reactivity, Derivatization, and Chemical Transformations of Trinitrophloroglucinol

Acid-Base Reactivity and Salt Formation Chemistry

The presence of three electron-withdrawing nitro groups significantly increases the acidity of the hydroxyl protons, making trinitrophloroglucinol a moderately strong triprotic acid. rsc.orgrsc.orgwikipedia.org This acidity is a cornerstone of its chemistry, readily allowing for deprotonation and the formation of a variety of salts with both inorganic and organic bases.

Synthesis and Characterization of Alkali Metal and Ammonium (B1175870) Salts

This compound reacts with alkali metal hydroxides or carbonates to form the corresponding mono-, di-, and tripotassium salts. researchgate.netsciencemadness.org These reactions are typically straightforward, yielding salts that are often hydrated. researchgate.net For instance, monopotassium and dipotassium (B57713) salts of this compound have been found to crystallize as monohydrates, while the tripotassium salt forms a dihydrate. researchgate.net The sodium salt has also been synthesized and characterized as a dihydrate. mdpi.comnih.gov

The thermal stability of these alkali metal salts has been investigated, with studies showing that their decomposition often proceeds through a dehydration stage followed by an energetic exothermic decomposition. researchgate.net The thermal stability of the potassium salts increases with the degree of substitution, with the tripotassium salt being the most stable. researchgate.net The final decomposition products can include potassium cyanide or potassium carbonate. researchgate.net

Ammonium salts of this compound can also be readily prepared by reacting this compound with ammonia (B1221849). icm.edu.pl These salts are of interest due to their potential as energetic materials.

Table 1: Characterization of Alkali Metal Salts of this compound

| Salt | Hydration State | Reference |

| Monopotassium Trinitrophloroglucinate | Monohydrate | researchgate.net |

| Dipotassium Trinitrophloroglucinate | Monohydrate | researchgate.net |

| Tripotassium Trinitrophloroglucinate | Dihydrate | researchgate.net |

| Sodium Trinitrophloroglucinate | Dihydrate | mdpi.comnih.gov |

Studies on Salts with Organic Cations (e.g., Adamantylamine, Melamine (B1676169), Pyridinium Derivatives)

The acidic nature of this compound allows for the formation of salts with a wide array of organic bases. These salts are of particular interest as they can exhibit modified physical and energetic properties compared to the parent compounds.

Adamantylamine Salts: The reaction of this compound with adamantylamine, a bulky and spherical base, has been shown to be highly dependent on the crystallization solvent. rsc.orgresearchgate.net By varying the solvent, it is possible to isolate salts with different stoichiometries, including 1:1, 2:1, 5:2, and 3:1 (adamantylamine:this compound) ratios. rsc.orgresearchgate.net These salts often crystallize as solvates, with the solvent molecules playing a crucial role in the crystal packing. rsc.orgrsc.org The resulting structures are typically layered, with hydrogen-bonded networks of the anions and the ammonium groups of the cations, and the hydrophobic adamantyl groups located on the exterior of the layers. rsc.orgresearchgate.net

Melamine Salts: this compound forms a 1:1 ionic co-crystal with melamine, a nitrogen-rich compound. aip.orgaip.orgresearchgate.net This salt is readily synthesized and has been characterized by various techniques, including NMR, IR spectroscopy, and powder X-ray diffraction. aip.orgresearchgate.net The formation of the salt results in a significant alteration of properties. For instance, the TNPG-melamine salt is reported to be remarkably insensitive to impact, friction, and spark compared to this compound alone. aip.org

Pyridinium Derivatives: The interaction between this compound and pyridine (B92270) derivatives can lead to the formation of either salts or co-crystals, depending on the basicity of the pyridine derivative. researchgate.netacs.org This highlights the importance of the pKa difference between the acid and base in determining the nature of the resulting solid form.

Proton Transfer Mechanisms in Salt Formation

The formation of salts from this compound and a base involves the transfer of one or more protons from the hydroxyl groups of TNPG to the basic site of the counter-ion. The extent of this proton transfer is governed by the relative acid and base strengths, often quantified by the difference in their pKa values (ΔpKa). researchgate.netrsc.org

This compound is a triprotic acid with pKa values indicating that the first proton is strongly acidic (pKa1 < 0), the second is moderately acidic (pKa2 = 2.9), and the third is weakly acidic (pKa3 = 6.5). rsc.orgrsc.org Adamantylamine, with a pKa of 10.7, is a sufficiently strong base to deprotonate all three hydroxyl groups of this compound in an aqueous solution. rsc.org

The ΔpKa rule serves as a general guideline for predicting whether a salt or a co-crystal will form. rsc.org A large ΔpKa value generally favors proton transfer and salt formation, while a small ΔpKa value suggests the formation of a co-crystal where the components are held together by hydrogen bonds without complete proton transfer. rsc.org However, the solvent and crystal packing effects can also significantly influence the final structure. rsc.orgrsc.org

O-Functionalization Strategies

The hydroxyl groups of this compound are reactive sites that can be functionalized through etherification and esterification reactions, leading to the formation of various derivatives with tailored properties.

Etherification Reactions for Trinitromethoxybenzene Derivatives

The hydroxyl groups of this compound can be converted to ether groups through Williamson ether synthesis or by reaction with orthoformates. A key application of this reaction is the synthesis of 1,3,5-triethoxy-2,4,6-trinitrobenzene and 1,3,5-trimethoxy-2,4,6-trinitrobenzene. dtic.mil

The etherification of this compound with triethylorthoformate is a crucial step in the production of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), an important insensitive high explosive. dtic.milgoogle.com This reaction is typically carried out in an organic solvent. dtic.mil Similarly, trimethylorthoformate can be used to produce the corresponding trimethoxy derivative. dtic.mil Theoretical studies on the etherification with triethyl orthoformate suggest that the reaction proceeds through a diethoxy-carbocation intermediate formed under acidic catalysis. sioc-journal.cn The this compound anion then acts as a nucleophile, attacking this intermediate to achieve alkylation. sioc-journal.cn

Table 2: Etherification of this compound

| Reagent | Product | Application | Reference |

| Triethylorthoformate | 1,3,5-Triethoxy-2,4,6-trinitrobenzene | Intermediate for TATB synthesis | dtic.milgoogle.com |

| Trimethylorthoformate | 1,3,5-Trimethoxy-2,4,6-trinitrobenzene | Intermediate for TATB synthesis | dtic.mil |

Esterification and Acylation Reactions

The hydroxyl groups of this compound can also undergo esterification or acylation reactions. While less commonly reported in the context of energetic materials compared to etherification, these reactions offer another avenue for modifying the properties of the this compound core. For instance, the acetylation of the parent phloroglucinol (B13840) to form phloroglucinol triacetate is a known reaction, and this derivative can then be nitrated. google.comresearch-solution.com The direct esterification of this compound would provide access to a range of ester derivatives with potentially interesting properties.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound. In an SNAr reaction, a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org The reaction is facilitated by the presence of strong electron-withdrawing groups, such as nitro groups (–NO₂), positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. masterorganicchemistry.com

In the case of this compound, the three nitro groups significantly decrease the electron density of the benzene (B151609) ring, making it highly electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com The hydroxyl (–OH) groups, or more accurately their deprotonated form, the phenoxide (–O⁻) groups under basic conditions, can act as leaving groups. The SNAr mechanism is the most significant pathway for the conversion of this compound into its derivatives, most notably in amination reactions. rsc.org The rate-determining step in these reactions is typically the initial attack of the nucleophile to break the aromaticity of the ring, rather than the subsequent loss of the leaving group. wikipedia.org

Reduction and Amination Reactions to Form Triaminotrinitrobenzene (TATB) Precursors

The most critical application of this compound's reactivity is its role as a precursor to 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), an exceptionally stable insensitive high explosive. Several synthetic routes leverage the reactivity of TNP to achieve this transformation, primarily through amination, which is a specific type of SNAr reaction.

One major pathway involves a two-step process: etherification followed by ammonolysis. In this method, the hydroxyl groups of TNP are first converted into alkoxy groups, such as methoxy (B1213986) or ethoxy groups, to form intermediates like 1,3,5-trimethoxy-2,4,6-trinitrobenzene (TMTB) or 1,3,5-triethoxy-2,4,6-trinitrobenzene. dtic.milosti.gov This etherification step can be accomplished using reagents like triethylorthoformate or trimethylorthoformate. dtic.mil The resulting alkoxy-trinitrobenzene derivative is then subjected to ammonolysis, where it is treated with ammonia (NH₃) to replace the alkoxy groups with amino groups (–NH₂), yielding TATB. dtic.milosti.gov For instance, TMTB can be converted to TATB with high yield (97%) by reacting it with excess ammonia in ether, with the temperature carefully increased from -78°C to 70°C. osti.gov

A more direct route involves the direct amination of this compound or its derivatives. A method developed by Mitchell et al. demonstrates the conversion of diaminopicric acid, a closely related precursor that can be converted to TNP, into TATB. google.com In this process, diaminopicric acid is suspended with diammonium hydrogen phosphate (B84403) in a solvent like dry sulfolane (B150427) and heated to high temperatures (e.g., 177°C) for several hours to produce TATB in good yield. google.comlabpartnering.org This direct conversion highlights a pathway that avoids the intermediate etherification step.

| Method | Starting Material | Key Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Etherification-Ammonolysis | This compound (TNP) | 1. Diazomethane 2. Ammonia | Ether | Warming from -78°C to 70°C | 97% (from TMTB) | osti.govlabpartnering.org |

| Direct Amination | Diaminopicric Acid (DAP) | Diammonium hydrogen phosphate | Sulfolane | 177°C for 6 hours | 80% | google.comlabpartnering.org |

| Direct Amination | This compound (TNP) | Diammonium hydrogen phosphate | Sulfolane | 130°C for 4 hours | >95% purity |

Exploration of Novel Reaction Pathways and Catalytic Modifications

Research continues to seek more efficient, safer, and environmentally benign methods for synthesizing and transforming this compound. A significant area of innovation is the adoption of continuous-flow chemistry. researchgate.netacs.org Flow reactors offer superior heat transfer and precise temperature control, which is crucial for managing highly exothermic reactions like nitration and for handling potentially explosive intermediates such as TNP safely. researchgate.net This technology allows for reactions to be performed under conditions that might be too hazardous for conventional batch processing. researchgate.net One notable technique used in flow synthesis is the immersion of the tubular reactor in an ultrasound bath to prevent clogging caused by the precipitation of TNP. researchgate.netacs.org

Another innovative approach involves modifying the nitration process itself to produce TNP more efficiently. Studies have shown that using a combination of a nitrate (B79036) salt (such as sodium nitrate, potassium nitrate, or ammonium nitrate) and sulfuric acid can lead to complete nitration at milder temperatures (e.g., 25°C) and in shorter reaction times compared to traditional methods. dtic.milgoogle.com

Catalysis is also being explored to improve reaction selectivity and efficiency. The development of catalysts that can facilitate the reductive hydrogenation of the nitro groups on the TNP ring is an area of interest. researchgate.net For example, a sequential nitration/reduction protocol has been developed in a continuous-flow system using PtO₂ as a heterogeneous catalyst for the hydrogenation step, which avoids the need to isolate the unstable TNP intermediate. researchgate.net Furthermore, research into Vicarious Nucleophilic Substitution (VNS) reactions has opened new pathways for the synthesis of TATB precursors, which are then converted to TNP and subsequently to TATB, often using less hazardous reagents. scielo.br

| Innovation/Method | Description | Key Advantages | Reference |

|---|---|---|---|

| Continuous-Flow Synthesis | Sequential nitration and reduction of phloroglucinol in a microreactor system. | Enhanced safety, superior temperature control, avoids isolation of explosive intermediates. | researchgate.netacs.org |

| Ultrasonic Agitation | Use of an ultrasound bath during flow synthesis to keep TNP in suspension. | Prevents reactor clogging and maintains consistent reaction flow. | researchgate.netacs.org |

| Modified Nitrating Agents | Using nitrate salts (e.g., KNO₃, NaNO₃) in sulfuric acid for nitration. | Milder reaction conditions, reduced reaction times, fewer byproducts. | dtic.milgoogle.com |

| Heterogeneous Catalysis in Flow | Using catalysts like PtO₂ for immediate hydrogenation of TNP after its formation. | Increases safety by directly converting the hazardous intermediate to a more stable product. | researchgate.net |

Supramolecular Chemistry and Crystal Engineering of Trinitrophloroglucinol Architectures

Design and Synthesis of Cocrystals and Molecular Complexes

The design and synthesis of multicomponent crystalline materials involving trinitrophloroglucinol, such as cocrystals and molecular salts, leverage the principles of crystal engineering to combine TNPG with other molecules (coformers) to create novel structures with modified physicochemical properties. The primary strategy involves the use of predictable non-covalent interactions, known as supramolecular synthons, to guide the assembly of molecules in the solid state. researchgate.netjyu.fi

The synthesis of these complexes is often achieved through conventional solution-based crystallization methods. For instance, an ionic cocrystal of this compound and melamine (B1676169) was successfully synthesized, highlighting the potential for creating new energetic materials. aip.org In this case, the high nitrogen content of melamine was seen as beneficial for the properties of the resulting cocrystal. aip.org Similarly, reacting TNPG with various bases like 5-aminotetrazole (B145819) or adamantylamine in different solvents leads to the formation of molecular salts. researchgate.netresearchgate.net

A notable example of controlled synthesis is the reaction between adamantylamine and this compound. Studies have shown that dissolving a 3:1 mixture of the base and acid in a range of solvents can produce ten different crystalline phases. researchgate.net These include a solvent-free 1:1 salt and nine solvated structures with varying stoichiometries (2:1, 5:2, and 3:1), demonstrating that the choice of solvent is a critical parameter for controlling the final solid-state assembly. researchgate.net The synthesis of potassium salts of TNPG also yields different hydrated products depending on the degree of substitution. researchgate.net These syntheses are typically performed in aqueous solutions and the resulting crystals are characterized by various analytical techniques. researchgate.net

The general approach to synthesizing these materials involves:

Selection of Coformers: Coformers are chosen based on their complementary functional groups capable of forming robust hydrogen bonds or other interactions with TNPG.

Solvent Selection: The choice of solvent is crucial as it can influence the stoichiometry and can be incorporated into the crystal lattice, leading to solvates. researchgate.netacs.org

Crystallization Method: Techniques like slow evaporation, cooling crystallization, or slurry conversion are employed to obtain single crystals suitable for structural analysis. aip.orgjaper.inresearchgate.net

| Coformer/Counterion | Resulting Complex Type | Synthesis Method | Key Findings |

|---|---|---|---|

| Melamine | Ionic Cocrystal (1:1) | Not specified in abstract, likely solution crystallization | Demonstrates the use of TNPG in creating energetic cocrystals. aip.org |

| Adamantylamine | Molecular Salts (1:1, 2:1, 5:2, 3:1) | Crystallization from 13 different solvents | Solvent choice controls the stoichiometry and leads to the formation of various solvates. researchgate.net |

| 5-Aminotetrazole (ATZ) | Molecular Salt (1:1 dihydrate) | Solution crystallization | Forms a 2D layered structure linked by hydrogen bonds. researchgate.netpku.edu.cn |

| Potassium Hydroxide (B78521)/Carbonate | Salts (Mono-, di-, and tri-substituted) | Reaction in aqueous solution | All resulting salts were found to be hydrates. researchgate.net |

Hydrogen Bonding Patterns and Intermolecular Interaction Analysis in Solid State

Hydrogen bonding is the predominant driving force in the crystal packing of this compound and its derivatives. researchgate.net The molecule itself contains three hydroxyl (donor) and three nitro (acceptor) groups, allowing for the formation of intricate intra- and intermolecular hydrogen bond networks.

In the crystal structure of anhydrous this compound, the nitro groups are twisted out of the plane of the benzene (B151609) ring. The degree of this rotation is directly related to the formation of intramolecular hydrogen bonds between adjacent hydroxyl and nitro groups. iucr.org Specifically, nitro groups that form intramolecular hydrogen bonds are forced towards coplanarity with the ring. iucr.org

Layered Structures: In the 5-aminotetrazole trinitrophloroglucinolate dihydrate, the 5-aminotetrazole cation (ATZ+) and the this compound anion (TNPG−) are linked into two-dimensional layers by hydrogen bonds. researchgate.netpku.edu.cn These layers are further connected along the third dimension by hydrogen bonds involving the water molecules. researchgate.net

Anion-Anion Interactions: In salts, strong hydrogen bonding between the TNPG anions can lead to the formation of chains or dimers. researchgate.net

Charge-Assisted Hydrogen Bonds: In molecular salts, charge-assisted hydrogen bonds, which are generally stronger than those between neutral molecules, play a significant role in stabilizing the crystal lattice. researchgate.net

Other Interactions: Besides hydrogen bonding, other non-covalent forces such as π-π stacking interactions contribute to the stability of the crystal packing. researchgate.netresearchgate.net In the structures of adamantylamine-TNPG salts, the packing is often layered, with a central hydrogen-bonded network of anions, cations, and solvent molecules, flanked by hydrophobic adamantyl groups. researchgate.net

The analysis of these interactions is primarily conducted using single-crystal X-ray diffraction, which provides precise information on bond lengths, angles, and the spatial arrangement of molecules within the crystal.

| Compound | Interaction Type | Structural Motif | Reference |

|---|---|---|---|

| Anhydrous this compound | Intramolecular O-H···O-N | Forces nitro groups toward planarity with the benzene ring. iucr.org | iucr.org |

| 5-Aminotetrazole Trinitrophloroglucinolate Dihydrate | Intermolecular N-H···O, O-H···O, O-H···N | Forms 2D layers of cations and anions, which are linked by water molecules. researchgate.netpku.edu.cn | researchgate.netpku.edu.cn |

| Adamantylamine-Trinitrophloroglucinol Salts | Charge-assisted N-H···O, O-H···O | Creates layered structures with a central H-bonded network. researchgate.net | researchgate.net |

| Potassium this compound Hydrates | O-H···O, Coordination bonds | Water molecules are integral to the crystal lattice, participating in H-bonding. researchgate.net | researchgate.net |

Polymorphism and Pseudopolymorphism Studies

Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules, is a critical area of study in solid-state chemistry. encyclopedia.pub Pseudopolymorphism refers to solvates and hydrates, where solvent molecules are incorporated into the crystal lattice. jyu.fiagnopharma.com Both phenomena are relevant to this compound and its derivatives.

Different crystalline forms of TNPG-containing materials have been identified and characterized. A key example is this compound itself, which exists in an anhydrous form and a hydrated form. iucr.org The anhydrous form crystallizes in a non-centrosymmetric space group, which is a prerequisite for properties like second-harmonic generation, whereas the hydrated form was reported to be centrosymmetric. iucr.org

The identification and characterization of these different forms rely on a combination of analytical techniques:

Single-Crystal and Powder X-ray Diffraction (XRD): This is the definitive method for determining the crystal structure and identifying different polymorphic and pseudopolymorphic forms. jyu.firesearchgate.netiucr.org

Thermal Analysis (DSC and TG/DTG): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG/DTG) are used to study the thermal behavior, such as melting points, phase transitions, and desolvation events, which differ between crystalline forms. researchgate.netresearchgate.net For example, the thermal decomposition of 5-aminotetrazole trinitrophloroglucinolate shows an initial endothermic process corresponding to dehydration, followed by exothermic decomposition. researchgate.net

Spectroscopy (FT-IR, Raman, Solid-State NMR): Vibrational and solid-state NMR spectroscopy can distinguish between different forms based on shifts in peak positions that arise from different molecular environments and intermolecular interactions in the crystal lattice. jyu.fiaip.org

The study of adamantylamine-TNPG salts also revealed multiple crystalline phases, which can be considered polymorphs of solvates or different solvates altogether, depending on the included solvent and stoichiometry. researchgate.net

Research has shown that this compound and its salts have a strong tendency to form hydrates and solvates. researchgate.netresearchgate.net The formation of these pseudopolymorphs is often dependent on the crystallization conditions, particularly the solvent used. jyu.fiacs.org

Hydrates: The potassium salts of this compound—K(H₂TNPG), K₂(HTNPG), and K₃(TNPG)—were all found to be hydrates, containing one or two molecules of water per formula unit. researchgate.net Similarly, the 1:1 complex with 5-aminotetrazole is a dihydrate. researchgate.net The presence of water molecules is crucial for the stability of the crystal structure, often acting as a bridge between ions or layers through hydrogen bonding. researchgate.netencyclopedia.pub

Solvates: A comprehensive study on adamantylamine-trinitrophloroglucinol salts demonstrated the profound impact of the solvent on the resulting structure. researchgate.net Crystallization from a series of 13 different solvents yielded nine distinct solvated structures, including those with methanol (B129727), ethanol, and water. researchgate.netcrystallography.net The study found that smaller alcohols led to the formation of 3:1 salts with solvent inclusion, while larger alcohols resulted in a solvent-free 1:1 salt. researchgate.net This indicates that the size and nature of the solvent molecule can dictate the stoichiometry and packing of the resulting crystalline salt. researchgate.net

Advanced Academic Applications and Future Research Frontiers for Trinitrophloroglucinol

Role as an Intermediate in the Synthesis of High-Energy Density Materials

Trinitrophloroglucinol (TNPG) is a pivotal intermediate in the synthesis of specialized high-energy density materials (HEDMs), most notably 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). Its utility stems from the reactive nature of its hydroxyl groups, which can be readily substituted to yield highly stable, insensitive explosives.

Methodological Advances in TATB Synthesis Utilizing this compound Precursors

The quest for safer and more environmentally benign methods for producing the remarkably stable explosive, TATB, has led to significant advancements in synthetic routes that utilize this compound. Historically, TATB production involved harsh reaction conditions and halogenated precursors. ugr.es Modern methods circumvent many of these issues by starting with phloroglucinol (B13840).

One prominent method involves a three-step process that sequentially transforms phloroglucinol to this compound (TNPG), followed by etherification to 1,3,5-triethoxy-2,4,6-trinitrobenzene (TETNB), and finally amination to TATB. A key development in the initial nitration step is the use of a stoichiometric amount of potassium nitrate (B79036) in sulfuric acid at room temperature, which efficiently converts phloroglucinol triacetate to TNPG with high yields (93%). ugr.es

Another significant advancement is the direct amination of picric acid to produce diaminopicric acid, which can then be converted to this compound. This method provides a pathway to synthesize TATB from inexpensive and surplus nitroarene explosives. researchgate.netmdpi.com The conversion of diaminopicric acid to this compound is achieved by treatment with sodium hydroxide (B78521) in a water-DMSO mixture, followed by acid neutralization. researchgate.net

The Wolff and Limbach synthesis, initially developed for producing ¹⁵N-labeled TATB, also starts from phloroglucinol. ugr.es This route involves the nitration of phloroglucinol triacetate to TNPG. The TNPG is then converted to 1,3,5-trimethoxy-2,4,6-trinitrobenzene (TMTB), which is subsequently ammonolyzed to yield TATB. ugr.esresearchgate.net This method is particularly valuable for isotopic labeling studies, which are crucial for understanding the decomposition mechanisms of energetic materials.

A comparison of these synthetic pathways highlights a move towards milder reaction conditions, higher yields, and the utilization of less hazardous starting materials, representing a "greener" approach to the production of this critical energetic material. ugr.es

Design and Development of New Energetic Materials Derived from this compound